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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of JNJ-

31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The

data presented herein is compiled from publicly available pharmacological studies. This

document details the binding affinity, functional antagonism, and selectivity profile of JNJ-

31020028, along with the methodologies employed in these characterizations.

Core Pharmacological Data
The in vitro pharmacological characteristics of JNJ-31020028 have been determined through a

series of binding and functional assays. The key quantitative data are summarized in the tables

below, providing a clear comparison of its activity across different species and receptor

subtypes.

Binding Affinity of JNJ-31020028 for NPY Y2 Receptors
JNJ-31020028 demonstrates high-affinity binding to the NPY Y2 receptor in multiple species.

The binding affinity is expressed as the pIC50, which is the negative logarithm of the

concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand.
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Species Receptor Preparation pIC50 (± SEM)

Human NPY Y2
KAN-Ts Cell

Membranes
8.07 (± 0.05)[1][2]

Rat NPY Y2
Rat Hippocampus

Membranes
8.22 (± 0.06)[1][2]

Mouse NPY Y2 Not Specified 8.21

Functional Antagonism of JNJ-31020028 at the NPY Y2
Receptor
The antagonist activity of JNJ-31020028 was confirmed in functional assays that measure the

inhibition of agonist-induced cellular responses. The potency of the antagonist is given by the

pKB, which is the negative logarithm of the equilibrium dissociation constant of the antagonist-

receptor complex.

Assay Type Species
Cellular
System

Agonist pKB (± SEM)

Calcium

Mobilization
Human

KAN-Ts cells with

Gqi5 chimera

Peptide YY

(PYY)

8.04 (± 0.13)[1]

[2]

Isolated Tissue

Bioassay
Rat Vas Deferens Not Specified Not Specified

Selectivity Profile of JNJ-31020028
A critical aspect of the pharmacological profile of a drug candidate is its selectivity for the

intended target over other related receptors. JNJ-31020028 exhibits a high degree of selectivity

for the NPY Y2 receptor over other NPY receptor subtypes.
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Receptor Subtype Species Selectivity vs. Y2

NPY Y1 Human >100-fold[1][2]

NPY Y4 Human >100-fold[1][2]

NPY Y5 Human >100-fold[1][2]

Furthermore, to assess its broader selectivity, JNJ-31020028 was screened against a panel of

50 different receptors, ion channels, and transporters at a concentration of 10 µM. In these

assays, JNJ-31020028 showed no significant affinity (<50% inhibition). Additionally, it was

tested against a panel of 65 kinases and was found to be inactive.

Experimental Methodologies
The following sections provide detailed descriptions of the key experimental protocols used to

characterize JNJ-31020028 in vitro.

Radioligand Binding Assays
These assays were performed to determine the binding affinity of JNJ-31020028 for the NPY

Y2 receptor. The principle of this assay is the competitive displacement of a radiolabeled ligand

from the receptor by the unlabeled test compound.

1. Membrane Preparation:

Human NPY Y2 Receptors: Membranes were prepared from KAN-Ts cells, a cell line

endogenously expressing the human NPY Y2 receptor.

Rat NPY Y2 Receptors: Membranes were prepared from the hippocampus of rats, a brain

region with high expression of the NPY Y2 receptor.

2. Assay Protocol:

Membrane preparations were incubated with a fixed concentration of the radioligand,

[125I]Peptide YY ([125I]PYY).
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Increasing concentrations of JNJ-31020028 were added to competitively inhibit the binding

of [125I]PYY.

Non-specific binding was determined in the presence of a high concentration of an unlabeled

NPY receptor agonist.

After incubation to equilibrium, the bound and free radioligand were separated by rapid

filtration through glass fiber filters.

The radioactivity retained on the filters, corresponding to the bound radioligand, was

quantified using a gamma counter.

The IC50 values were determined by non-linear regression analysis of the competition

curves and subsequently converted to pIC50 values.

Preparation

Assay Data Analysis
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Workflow for Radioligand Binding Assay.

PYY-Stimulated Calcium Mobilization Assay
This functional assay was used to determine the antagonist potency of JNJ-31020028. The

NPY Y2 receptor is natively coupled to a Gi/o signaling pathway, which leads to the inhibition of
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adenylyl cyclase. To facilitate a measurable readout, the KAN-Ts cells used in this assay were

engineered to express a chimeric G-protein, Gqi5. This chimeric protein redirects the Y2

receptor signaling to the Gq pathway, resulting in an increase in intracellular calcium upon

receptor activation by an agonist.

1. Cell Culture and Dye Loading:

KAN-Ts cells expressing the human NPY Y2 receptor and the Gqi5 chimeric protein were

cultured to an appropriate density.

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Assay Protocol:

The dye-loaded cells were pre-incubated with varying concentrations of JNJ-31020028 or

vehicle.

The cells were then stimulated with a fixed concentration of the agonist, Peptide YY (PYY).

The change in intracellular calcium concentration was measured as a change in

fluorescence intensity using a fluorescence plate reader.

3. Data Analysis:

The inhibitory effect of JNJ-31020028 was quantified by measuring the reduction in the PYY-

stimulated calcium response.

The Schild regression analysis was used to determine the pKB value, a measure of the

antagonist's potency.

Cell Preparation Assay Steps Data Analysis

KAN-Ts Cells
(hY2R + Gqi5) Calcium-Sensitive Dye Loading Pre-incubation with JNJ-31020028 Stimulation with PYY Fluorescence Measurement

(Kinetic Readout) Schild Regression Analysis Determination of pKB
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Workflow for Calcium Mobilization Assay.

Rat Vas Deferens Bioassay
This ex vivo assay provides a functional measure of NPY Y2 receptor antagonism in a native

tissue environment. The rat vas deferens is a classic pharmacological preparation where

presynaptic NPY Y2 receptors modulate neurotransmitter release and smooth muscle

contraction.

1. Tissue Preparation:

The vas deferens was isolated from a rat and mounted in an organ bath containing a

physiological salt solution, maintained at a constant temperature and aerated.

2. Assay Protocol:

The tissue was subjected to electrical field stimulation to elicit contractile responses.

The agonist, likely an NPY Y2 receptor-selective agonist, was added to inhibit the

electrically-induced contractions.

JNJ-31020028 was then added to the bath to assess its ability to reverse the agonist-

induced inhibition of contractions.

3. Data Analysis:

The antagonist effect of JNJ-31020028 was quantified by the rightward shift it produced in

the concentration-response curve of the agonist.

Signaling Pathway
JNJ-31020028 acts as a competitive antagonist at the NPY Y2 receptor. The Y2 receptor is a

G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation

of the Y2 receptor by endogenous ligands like NPY and PYY leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-31020028 blocks

this signaling cascade by preventing the binding of these agonists to the receptor.
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Antagonism of the NPY Y2 Receptor Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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